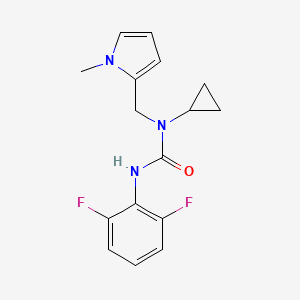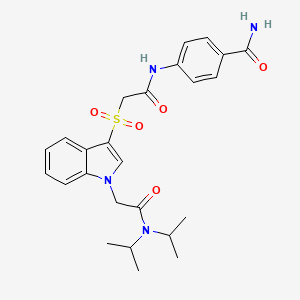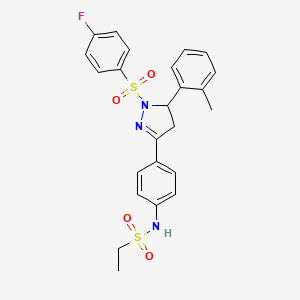
1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapagliflozin was first approved by the United States Food and Drug Administration (FDA) in 2014 for the treatment of type 2 diabetes. It is a member of the SGLT2 inhibitor class of drugs, which work by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels. Dapagliflozin is a potent and selective inhibitor of SGLT2, with a half-life of approximately 12.9 hours.
Wissenschaftliche Forschungsanwendungen
Conformational Studies and Molecular Interaction
Studies on pyrid-2-yl ureas, including compounds with structural similarities to 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, reveal insights into intramolecular hydrogen bonding and complexation with cytosine. These findings contribute to understanding molecular interactions and designing molecules with specific binding properties (Chien et al., 2004).
Inhibition of Topoisomerase II
Research indicates that compounds structurally related to this compound exhibit inhibitory activity against mammalian topoisomerase II, a critical enzyme involved in DNA replication and transcription. This property suggests potential applications in cancer therapy and the study of cellular processes (Wentland et al., 1993).
Antibacterial Activity
Compounds with the cyclopropyl and difluorophenyl groups have been synthesized and evaluated for their antibacterial activities. Such studies are crucial for developing new antibiotics to combat resistant bacterial strains (Bouzard et al., 1992).
Mechanistic Insights into Chemical Reactions
Research on the chelotropic addition reaction of singlet methylene to ethene, yielding cyclopropane, provides insights into reaction mechanisms, including the identification of hidden transition states and intermediates. These findings have implications for synthetic chemistry and the understanding of reaction pathways (Joo et al., 2007).
Cytokinin Activity
The synthesis and testing of N-phenyl-N′-(4-pyridyl)urea derivatives for cytokinin activity in the tobacco callus bioassay demonstrate the application of such compounds in plant biology and agriculture. These studies help in the development of compounds that can regulate plant growth and development (Takahashi et al., 1978).
Applications in Material Science
Investigations into the molecular structure, vibrational spectra, and electronic properties of cyclopropylmethoxy)methyl derivatives highlight the potential applications of these compounds in material science, particularly in the development of non-linear optical materials and electronic devices (Al-Abdullah et al., 2014).
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2,6-difluorophenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-20-9-3-4-12(20)10-21(11-7-8-11)16(22)19-15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPWIZPOPYMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)


![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)


![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)


